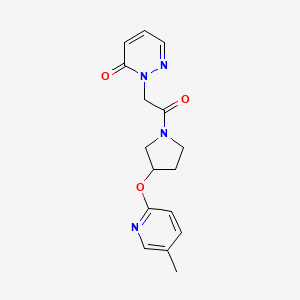
2-(2-(3-((5-méthylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoéthyl)pyridazin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one is an organic compound featuring a pyrrolidine ring bonded to a methyl-substituted pyridine and a pyridazinone ring. Its multi-ring structure and functional groups make it significant in various fields.
Applications De Recherche Scientifique
Chemistry
Building block for the synthesis of complex organic molecules.
Used in developing ligands for coordination chemistry.
Biology
Inhibitors of certain enzymes, due to the presence of multiple nitrogen atoms which can coordinate with metal ions in active sites.
Potential antimicrobial or antiviral agents owing to the structural similarity with biologically active compounds.
Medicine
Investigated for potential use in treating neurological disorders.
Structural backbone for designing drugs targeting specific receptors or enzymes.
Industry
Intermediate in the synthesis of pharmaceuticals and agrochemicals.
Potential use in materials science for the development of new polymers or composites.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Initial Synthesis
Starting with a commercially available 5-methylpyridin-2-ol.
Reacting this with a halogenated pyrrolidine derivative to form the pyrrolidinyl-methylpyridine compound.
Typical conditions: use of a base such as sodium hydride, solvents like dimethylformamide (DMF), and temperature maintained around 80°C.
Formation of Pyridazinone Ring
Condensation reaction involving pyrrolidinyl-methylpyridine with a suitable hydrazine derivative.
Conditions include the presence of catalysts such as palladium on carbon (Pd/C), and solvents like ethanol or acetic acid.
Industrial Production Methods
Utilization of large-scale reactors ensuring optimal temperature and pressure.
Implementation of catalytic processes for increased yield.
Employment of continuous flow reactors for enhanced efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : Can undergo oxidation to introduce further functional groups.
Reduction: : Reduction of the pyridazinone moiety to form various derivatives.
Substitution: : Electrophilic or nucleophilic substitution reactions primarily on the pyridine ring.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, chromium trioxide in acidic medium.
Reduction: : Lithium aluminum hydride, sodium borohydride under mild conditions.
Substitution: : Halogenating agents like phosphorus tribromide for nucleophilic substitutions.
Major Products Formed
Derivatives with functional groups like nitro, amino, or halogen substituents.
Hydrogenated products or expanded ring systems depending on reaction conditions.
Mécanisme D'action
The compound interacts with molecular targets through hydrogen bonding and π-π interactions.
In biological systems, it may inhibit enzyme activity by binding to the active site, blocking substrate access.
Can modulate receptor activity by mimicking or blocking natural ligands.
Comparaison Avec Des Composés Similaires
Compared to other pyridazinone derivatives, 2-(2-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one offers greater chemical stability due to the presence of the pyrrolidine ring.
Structural analogs include compounds like 3-oxo-1-(pyridin-2-yl)-2-pyridazinyl compounds and pyrrolidine-substituted pyridazinones.
Unique features include its specific substitution pattern and potential for diverse chemical reactions.
This compound's unique structure makes it a versatile tool in various fields, from synthetic chemistry to medical research. Its preparation, reactivity, and applications underscore its significance and potential for future developments.
Propriétés
IUPAC Name |
2-[2-[3-(5-methylpyridin-2-yl)oxypyrrolidin-1-yl]-2-oxoethyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3/c1-12-4-5-14(17-9-12)23-13-6-8-19(10-13)16(22)11-20-15(21)3-2-7-18-20/h2-5,7,9,13H,6,8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLVGIDCTLZLBOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)OC2CCN(C2)C(=O)CN3C(=O)C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
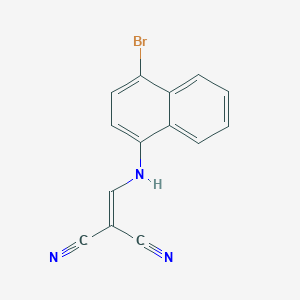
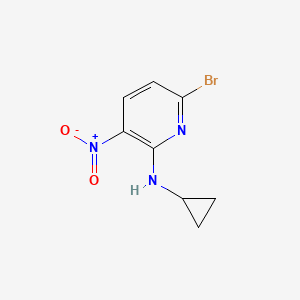

![2-[(2-chloro-4-fluorophenyl)methoxy]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2553540.png)
![2-({5-butyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2553543.png)
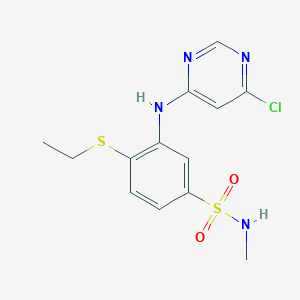
![1-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-4-(2-methylpropyl)-5-oxo-N-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2553546.png)
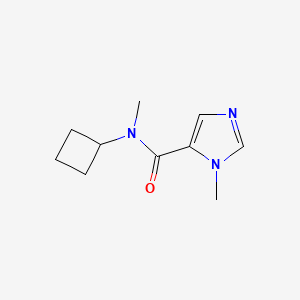
![2-fluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide](/img/structure/B2553549.png)
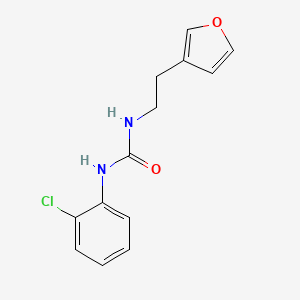
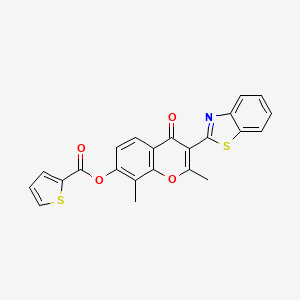

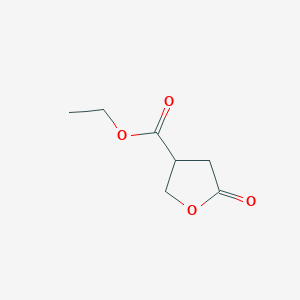
![6-(3-methoxyphenyl)-4-methyl-2-[(E)-3-phenylprop-2-enyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/new.no-structure.jpg)
